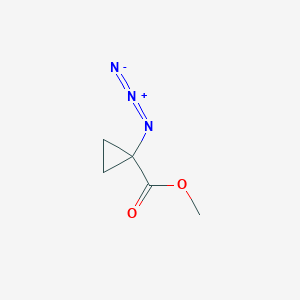

Methyl 1-azidocyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-azidocyclopropane-1-carboxylate” is a compound that is structurally similar to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor for the plant hormone ethylene . It is produced in plants by the enzyme ACC synthase .

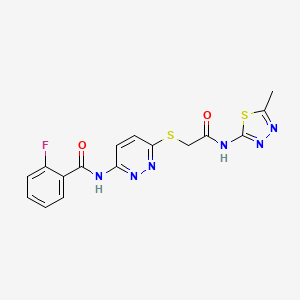

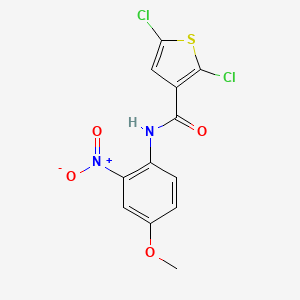

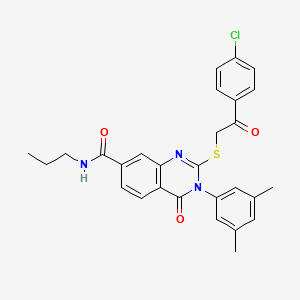

Molecular Structure Analysis

“Methyl 1-azidocyclopropane-1-carboxylate” is a structural analog of ACC . The carbon and oxygen in the carbonyl group of carboxylic acids, such as this compound, are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Aplicaciones Científicas De Investigación

Phytohormone Profiling

“Methyl 1-azidocyclopropane-1-carboxylate” is structurally similar to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to the plant hormone ethylene . This compound has been used in research to profile various phytohormones in Arabidopsis, including auxins, cytokinins, jasmonic acid, abscisic acid, and salicylic acid . The method facilitates the analysis of 15 compounds by liquid chromatography coupled with tandem mass spectrometry .

Ethylene Production Studies

Given its structural similarity to ACC, “Methyl 1-azidocyclopropane-1-carboxylate” could potentially be used in studies related to ethylene production in plants . Ethylene is a gaseous plant hormone that controls many processes affecting plant growth, such as fruit ripening, seed germination, abscission, senescence, and flooding responses .

ACC Signaling Research

Recent research suggests that ACC, and by extension “Methyl 1-azidocyclopropane-1-carboxylate”, may play a signaling role independent of ethylene biosynthesis . This opens up new avenues for research into the role of these compounds in plant development, cell wall signaling, guard mother cell division, and pathogen virulence .

Agonist of Ethylene Response

“Methyl 1-azidocyclopropane-1-carboxylate” has been identified as an agonist of ethylene response in plants . This means it can bind to a receptor and activate it to produce a biological response, similar to ethylene.

Plant Growth Regulation

As an ethylene-independent growth regulator, “Methyl 1-azidocyclopropane-1-carboxylate” could potentially be used in research to understand and manipulate plant growth . This could have applications in agriculture, horticulture, and plant biology research.

Study of Interactions with Other Phytohormones

“Methyl 1-azidocyclopropane-1-carboxylate” could be used in studies investigating the interactions between ethylene and other phytohormones . Understanding these interactions could provide insights into complex plant behaviors and responses to environmental stimuli.

Mecanismo De Acción

Target of Action

The primary target of Methyl 1-azidocyclopropane-1-carboxylate, also known as methyl-ACC, is the enzyme ACC oxidase (ACO) involved in the biosynthesis of the plant hormone ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .

Mode of Action

Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), acts as an agonist of ethylene response in plants .

Biochemical Pathways

The ethylene biosynthesis pathway is the primary biochemical pathway affected by methyl-ACC. This pathway starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthase. SAM is then converted to ACC, the direct precursor of ethylene, by ACC synthase (ACS). ACC is subsequently oxidized to ethylene by ACC oxidase (ACO) .

Pharmacokinetics

It is known that methyl-acc triggers enhanced ethylene-related responses in plants similar to the effects of acc . The bioavailability of methyl-ACC is suggested by the observation that a higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .

Result of Action

Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC. These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment .

Action Environment

It is known that acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon This suggests that soil composition and microbial community could potentially influence the action of methyl-ACC

Direcciones Futuras

“Methyl 1-azidocyclopropane-1-carboxylate” has potential applications as a plant growth regulator due to its ability to enhance ethylene-related responses in plants . Understanding the impact of this compound and similar ones on both the plant host and its associated bacterial community could lead to the development of new strategies aimed at increased plant growth and protection .

Propiedades

IUPAC Name |

methyl 1-azidocyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-4(9)5(2-3-5)7-8-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVGUFPZAKSJMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2366260.png)

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2366264.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine](/img/structure/B2366265.png)

![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)

![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)

![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)

![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)